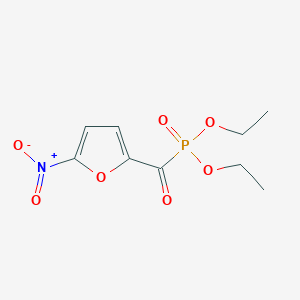
Diethyl (5-nitrofuran-2-carbonyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (5-nitrofuran-2-carbonyl)phosphonate is a compound that belongs to the class of phosphonates, which are characterized by the presence of a phosphorus atom bonded to an organic moiety. This compound is notable for its incorporation of a nitrofuran moiety, which is known for its biological activity. The presence of the nitro group and the furan ring in its structure makes it a compound of interest in various fields of research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (5-nitrofuran-2-carbonyl)phosphonate typically involves the reaction of 5-nitrofuran-2-carbaldehyde with diethyl phosphite. This reaction is often carried out in the presence of a base, such as triethylamine, under reflux conditions. The reaction proceeds via the formation of a phosphonate ester intermediate, which is then converted to the final product through a series of steps involving condensation and esterification reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques, such as column chromatography and recrystallization, can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Diethyl (5-nitrofuran-2-carbonyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The furan ring can undergo hydrogenation to form a tetrahydrofuran derivative.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include amino derivatives, tetrahydrofuran derivatives, and various substituted phosphonates. These products can have different properties and applications depending on the nature of the substituents introduced during the reactions .
Scientific Research Applications
Diethyl (5-nitrofuran-2-carbonyl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s nitrofuran moiety is known for its antimicrobial properties, making it useful in the development of antibacterial agents.
Mechanism of Action
The mechanism of action of diethyl (5-nitrofuran-2-carbonyl)phosphonate involves its interaction with biological molecules. The nitrofuran moiety can undergo reduction to form reactive intermediates that can interact with bacterial enzymes, inhibiting their activity. This leads to the disruption of essential metabolic processes in bacteria, resulting in their death. The phosphonate group can also interact with various molecular targets, enhancing the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other nitrofuran derivatives and phosphonate esters, such as:
Nitrofurazone: A nitrofuran derivative used as an antibacterial agent.
Diethyl phosphonate: A simple phosphonate ester used in various organic syntheses.
5-Nitrofuran-2-carbaldehyde: A precursor in the synthesis of diethyl (5-nitrofuran-2-carbonyl)phosphonate.
Uniqueness
This compound is unique due to its combined nitrofuran and phosphonate moieties, which confer both biological activity and versatility in chemical reactions. This dual functionality makes it
Properties
CAS No. |
61739-08-0 |
|---|---|
Molecular Formula |
C9H12NO7P |
Molecular Weight |
277.17 g/mol |
IUPAC Name |
diethoxyphosphoryl-(5-nitrofuran-2-yl)methanone |
InChI |
InChI=1S/C9H12NO7P/c1-3-15-18(14,16-4-2)9(11)7-5-6-8(17-7)10(12)13/h5-6H,3-4H2,1-2H3 |
InChI Key |
HJLXAXMDFDALNP-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(=O)C1=CC=C(O1)[N+](=O)[O-])OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















